ethyl 2-(2,4-dibromo-6-formylphenoxy)acetate
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Overview
Description
ethyl 2-(2,4-dibromo-6-formylphenoxy)acetate is an organic compound with the molecular formula C11H10Br2O4 and a molecular weight of 366.0 g/mol . This compound is characterized by the presence of two bromine atoms, a formyl group, and an ethyl ester group attached to a phenoxyacetate backbone. It is commonly used in various chemical reactions and has applications in scientific research and industry.
Scientific Research Applications
ethyl 2-(2,4-dibromo-6-formylphenoxy)acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2,4-dibromo-6-formylphenoxy)acetate typically involves the bromination of a phenoxyacetate derivative followed by formylation. One common method includes the reaction of 2,4-dibromophenol with ethyl chloroacetate in the presence of a base to form the ethyl (2,4-dibromophenoxy)acetate intermediate. This intermediate is then subjected to formylation using a formylating agent such as dichloromethyl methyl ether (Cl2CHOCH3) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) .
Industrial Production Methods
Industrial production of ethyl (2,4-dibromo-6-formylphenoxy)acetate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
ethyl 2-(2,4-dibromo-6-formylphenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium methoxide (NaOCH3) in methanol or potassium thiolate (KSR) in an appropriate solvent.
Major Products Formed
Oxidation: Ethyl (2,4-dibromo-6-carboxyphenoxy)acetate.
Reduction: Ethyl (2,4-dibromo-6-hydroxymethylphenoxy)acetate.
Substitution: Ethyl (2,4-dimethoxy-6-formylphenoxy)acetate or ethyl (2,4-dithiophenoxy-6-formylphenoxy)acetate.
Mechanism of Action
The mechanism of action of ethyl (2,4-dibromo-6-formylphenoxy)acetate involves its interaction with specific molecular targets and pathways. The formyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. The bromine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
ethyl 2-(2,4-dibromo-6-formylphenoxy)acetate can be compared with other similar compounds, such as:
Ethyl (2,6-dibromo-4-formylphenoxy)acetate: Similar structure but with different bromine substitution pattern.
Ethyl (2,4-dichloro-6-formylphenoxy)acetate: Similar structure but with chlorine atoms instead of bromine.
Ethyl (2,4-dibromo-6-methylphenoxy)acetate: Similar structure but with a methyl group instead of a formyl group.
These compounds share similar chemical properties but differ in their reactivity and applications due to the variations in their functional groups and substitution patterns.
Properties
IUPAC Name |
ethyl 2-(2,4-dibromo-6-formylphenoxy)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Br2O4/c1-2-16-10(15)6-17-11-7(5-14)3-8(12)4-9(11)13/h3-5H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKKJWFPSPJAPGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1Br)Br)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Br2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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